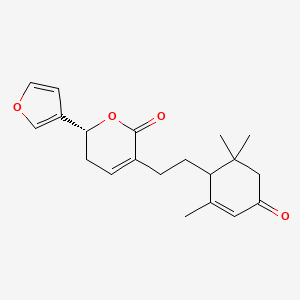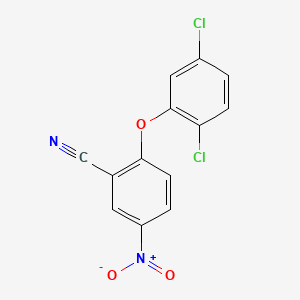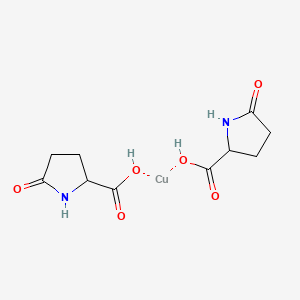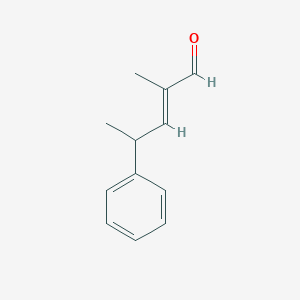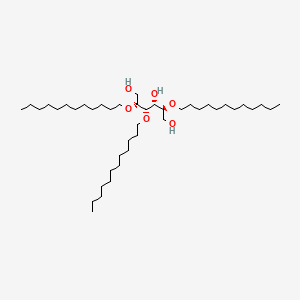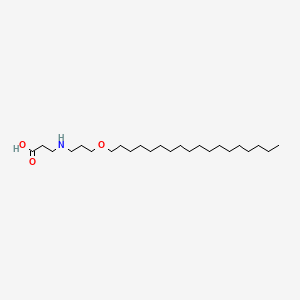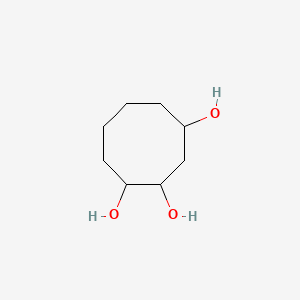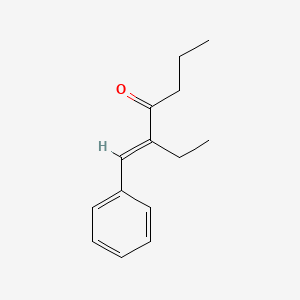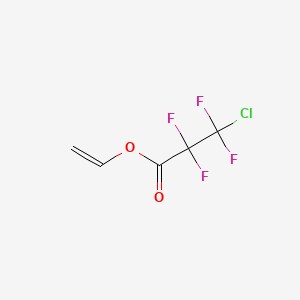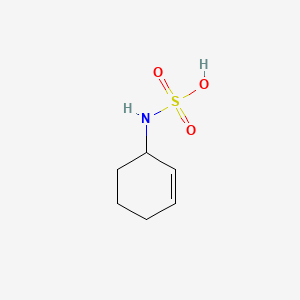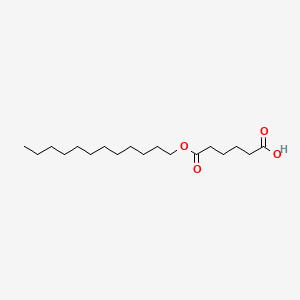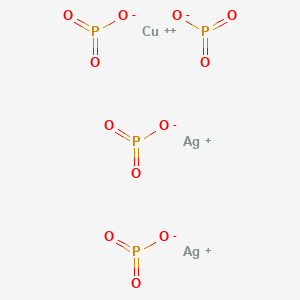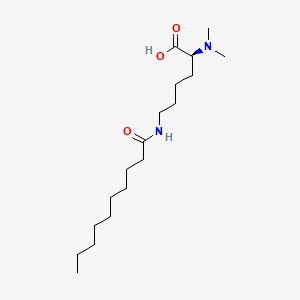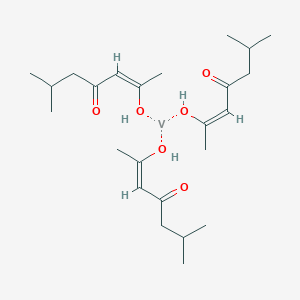
Tris(6-methylheptane-2,4-dionato-O,O')vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium: is a coordination compound with the molecular formula C24H39O6V .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium typically involves the reaction of vanadium salts with 6-Methylheptane-2,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: : Industrial production methods for tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: : Tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the vanadium center and the ligand environment .
Common Reagents and Conditions: : Common reagents used in reactions with tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) complexes, while reduction reactions may produce vanadium(III) complexes .
Scientific Research Applications
Chemistry: : In chemistry, tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium is used as a catalyst in various organic reactions, including oxidation and polymerization reactions .
Biology: : In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules .
Medicine: : In medicine, tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium is being investigated for its potential therapeutic applications, including its role in treating certain diseases .
Industry: : In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium involves its interaction with molecular targets, such as enzymes and receptors. The vanadium center plays a crucial role in these interactions, facilitating various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other vanadium complexes with different ligands, such as tris-(acetylacetonato)vanadium and tris-(benzoylacetonato)vanadium .
Uniqueness: : Tris-(6-Methylheptane-2,4-dionato-O,O’)vanadium is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other vanadium complexes .
Properties
CAS No. |
94233-23-5 |
|---|---|
Molecular Formula |
C24H42O6V |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(Z)-2-hydroxy-6-methylhept-2-en-4-one;vanadium |
InChI |
InChI=1S/3C8H14O2.V/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,9H,4H2,1-3H3;/b3*7-5-; |
InChI Key |
SFROHSJVTRRUTO-HIDANINISA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.[V] |
Canonical SMILES |
CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


